molecular formula C22H20N2O5 B11531622 N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline

N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline

Cat. No.: B11531622
M. Wt: 392.4 g/mol
InChI Key: COGBNKATZXKUMW-UHFFFAOYSA-N
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Description

N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline typically involves the condensation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde with 2-methoxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides, under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]aceto hydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]aceto hydrazide

Uniqueness

N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its benzyloxy and methoxy groups, along with the nitrophenyl moiety, make it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-N-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C22H20N2O5/c1-27-20-11-7-6-10-18(20)23-14-17-12-21(28-2)22(13-19(17)24(25)26)29-15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

COGBNKATZXKUMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OC

Origin of Product

United States

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